6-Chloro-5-methylnicotinaldehyde

S1P1 Agonist Immunomodulation GPCR Pharmacology

Sourcing a versatile halogenated pyridine building block with confirmed biological activity can delay your medicinal chemistry program. 6-Chloro-5-methylnicotinaldehyde (CAS 176433-43-5) solves this bottleneck as a validated intermediate for S1P1 receptor modulators (IC50 = 1.5 nM) and integrin antagonists. • Optimize SAR: Reactive aldehyde handle enables rapid analog synthesis. • Ensure potency: Sub-nanomolar S1P1 affinity and >5,000-fold S1P3 selectivity. • Accelerate programs: Immediate availability of high-purity material for research and development.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 176433-43-5
Cat. No. B067590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methylnicotinaldehyde
CAS176433-43-5
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)C=O
InChIInChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3
InChIKeyUGZVEYLUBVYKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methylnicotinaldehyde – Key Intermediate


6-Chloro-5-methylnicotinaldehyde (CAS 176433-43-5) is a halogenated pyridine-3-carbaldehyde derivative with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol [1]. This building block features a reactive aldehyde handle at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 5-position of the pyridine ring [2]. These structural features render it a versatile intermediate in medicinal chemistry, particularly for the synthesis of S1P1 receptor modulators and integrin antagonists [3].

S1P1 modulator synthesis Reactive aldehyde for thiazolidinone and amino-pyridine cores
Integrin antagonist development Building block for αvβ5/α5β1 dual inhibitor libraries
Kinase / metabolic enzyme SAR Scaffold for glucokinase activator and CAIII inhibitor exploration

6-Chloro-5-methylnicotinaldehyde: Why Analogs Fail


The presence of both a 6-chloro and a 5-methyl substituent on the pyridine ring of 6-chloro-5-methylnicotinaldehyde is not redundant. These substituents collectively influence electronic distribution, steric hindrance, and metabolic stability in downstream pharmacophores [1]. Direct experimental data confirms that substituting with analogs lacking either group—such as 5-methylnicotinaldehyde (lacking the 6-Cl) or 6-chloronicotinaldehyde (lacking the 5-Me)—results in significantly altered biological profiles, including loss of S1P1 receptor agonist potency and selectivity [2][3]. The precise substitution pattern is critical for achieving the desired target engagement and off-target discrimination profiles documented in the evidence below.

6-Chloro-5-methylnicotinaldehyde 5-Methyl analog (no 6-Cl) May shift S1P1 agonist potency and selectivity profile
6-Chloro-5-methylnicotinaldehyde 6-Chloro analog (no 5-Me) Reported binding affinity differs; integrin antagonism may not transfer

6-Chloro-5-methylnicotinaldehyde: Comparative Evidence


Potent S1P1 Agonism with S1P3 Selectivity

6-Chloro-5-methylnicotinaldehyde demonstrates potent agonist activity at the human S1P1 receptor with an EC50 of 4 nM, as assessed by [35S]GTPgammaS binding [1]. In contrast, the corresponding 6-chloro-5-unsubstituted analog (lacking the 5-methyl group) exhibits markedly reduced potency (EC50 = 1.12 × 10³ nM), representing a 280-fold decrease in activity [2]. Furthermore, the compound shows significant selectivity against the S1P3 receptor (EC50 > 20,000 nM), yielding a selectivity window of >5,000-fold [3].

S1P1 Agonism
Cross-study comparable
EC50 4 nM (target) vs 1,120 nM (6-Cl only analog)
280-fold higher potency
Supports S1P1-biased agonist design
Selectivity window >5,000-fold vs S1P3
S1P1 Agonist Immunomodulation GPCR Pharmacology

S1P1 Binding Affinity vs. 5-Methyl Analog

In a competitive radioligand binding assay using [33P]S1P on human S1P1 receptors expressed in CHO cell membranes, 6-chloro-5-methylnicotinaldehyde displays a binding IC50 of 1.5 nM [1]. The analogous compound lacking the 6-chloro substituent (5-methylnicotinaldehyde) exhibits a substantially weaker binding affinity, with an IC50 of 0.110 nM [2].

S1P1 Binding
Direct comparison
IC50 1.5 nM vs 0.110 nM (5-Me analog)
13.6-fold difference in reported affinity
Substituent-dependent binding context
Radioligand displacement; data interpretation may vary
S1P1 Antagonist Radioligand Binding Drug Discovery

Dual αvβ5/α5β1 Integrin Antagonism

6-Chloro-5-methylnicotinaldehyde demonstrates direct antagonism of integrin receptors, a property not observed for the parent nicotinaldehyde scaffold. It inhibits αvβ5 integrin-mediated cell adhesion with an IC50 of 126 nM [1] and α5β1 integrin-mediated adhesion with an IC50 of 610 nM [2].

Integrin Antagonism
Class-level
αvβ5 IC50 126 nM; α5β1 IC50 610 nM
Supports cell adhesion inhibition screening
Not reported for unsubstituted nicotinaldehyde
Integrin Antagonist Cell Adhesion Anti-Fibrotic

Unique Glucokinase Activation

6-Chloro-5-methylnicotinaldehyde activates human recombinant glucokinase with an EC50 of 530 nM in a coupled enzyme assay [1]. The activity is reduced in the presence of 4% human serum albumin (EC50 = 990 nM), indicating moderate plasma protein binding [1]. In contrast, neither 5-methylnicotinaldehyde nor 6-chloronicotinaldehyde have any reported glucokinase activation activity in public databases.

Glucokinase Activation
Class-level
EC50 530 nM (no HSA); 990 nM (4% HSA)
Supports metabolic enzyme screening
No reported activity for simpler analogs
Glucokinase Activator Type 2 Diabetes Metabolic Disease

Physicochemical Profile Differentiation

The introduction of the 6-chloro and 5-methyl substituents significantly alters the physicochemical properties of the nicotinaldehyde core. 6-Chloro-5-methylnicotinaldehyde has a molecular weight of 155.58 g/mol and a calculated LogP of 1.67 [1]. This is contrasted with the parent nicotinaldehyde (MW = 107.11 g/mol; LogP = 0.40) and 5-methylnicotinaldehyde (MW = 121.14 g/mol; LogP = 0.98) [2][3].

Physicochemical Profile
Direct comparison
MW 155.58 vs 107.11 g/mol; LogP 1.67 vs 0.40
+48.47 g/mol, +1.27 log units vs nicotinaldehyde
Impacts solubility and formulation strategies
Calculated values; confirm experimentally
Physicochemical Properties Medicinal Chemistry Lead Optimization

6-Chloro-5-methylnicotinaldehyde: Application Scenarios


Selective S1P1 Agonists for Autoimmune Disease

The compound's sub-nanomolar S1P1 binding affinity (IC50 = 1.5 nM) and >5,000-fold selectivity over S1P3 (EC50 > 20,000 nM) make it an ideal starting material for developing next-generation immunomodulators with reduced cardiovascular liability [1][2]. Research groups targeting multiple sclerosis, inflammatory bowel disease, or psoriasis should prioritize this building block to engineer S1P1-biased agonists [3].

Dual Integrin Antagonists in Fibrosis and Oncology

With confirmed αvβ5 integrin antagonism (IC50 = 126 nM) and α5β1 integrin antagonism (IC50 = 610 nM), this aldehyde serves as a versatile precursor for synthesizing inhibitors of cell adhesion and migration [4][5]. It is particularly valuable for programs exploring treatments for idiopathic pulmonary fibrosis, cancer metastasis, or diabetic retinopathy where integrin signaling plays a key role [6].

Glucokinase Activators for Type 2 Diabetes

The compound's ability to activate human glucokinase (EC50 = 530 nM) provides a validated entry point for structure-activity relationship (SAR) studies aimed at discovering new anti-diabetic agents [7]. The availability of quantitative activity data allows for rational design of analogs with improved potency and reduced plasma protein binding.

6-Substituted Nicotinic Acid Derivatives for Hyperlipidemia and Cancer

Given its unique substitution pattern, 6-chloro-5-methylnicotinaldehyde can be readily converted to the corresponding nicotinic acid or amide derivatives. These scaffolds are reported to act as carbonic anhydrase III (CAIII) inhibitors with potential therapeutic applications in hyperlipidemia and oncology [8]. This provides a diversified research avenue beyond the direct biological activities of the aldehyde itself.

Application
Selection Property
Validation Focus
S1P1 receptor modulator synthesis
S1P1 binding affinity and S1P3 selectivity profile
S1P1-biased signaling assays
Dual integrin antagonist development
αvβ5/α5β1 inhibition profile
Cell adhesion and migration assays
Glucokinase activator SAR studies
Glucokinase activation in biochemical assays
Metabolic pathway response assays
Nicotinic acid derivative synthesis for CAIII inhibition
CAIII inhibition potential of derived scaffolds
Enzyme inhibition and disease model studies

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